4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
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Overview
Description
4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one is a synthetic compound with a unique structure that includes a pyrimidine ring substituted with amino and fluoro groups, and a 1,3-oxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol and reagents such as sodium borohydride under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The amino and fluoro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a nucleoside analog.
Industry: The compound is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a nucleoside analog, interfering with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound is phosphorylated by cellular kinases to its active triphosphate form, which then competes with natural nucleotides for incorporation into DNA or RNA, leading to chain termination .
Comparison with Similar Compounds
Similar Compounds
Emtricitabine: A nucleoside analog used as an antiviral agent.
Lamivudine: Another nucleoside analog with antiviral properties.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one is unique due to its specific substitution pattern and the presence of the 1,3-oxathiolane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H12FN3O2S2 |
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Molecular Weight |
277.3 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O2S2/c1-16-4-7-15-6(3-17-7)13-2-5(10)8(11)12-9(13)14/h2,6-7H,3-4H2,1H3,(H2,11,12,14)/t6-,7+/m0/s1 |
InChI Key |
FVBDQZPRPOQFGT-NKWVEPMBSA-N |
Isomeric SMILES |
CSC[C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)N)F |
Canonical SMILES |
CSCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
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